1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one
Description
The compound 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one features a hybrid structure combining a piperazine linker, a 4-methoxybenzo[d]thiazole moiety, and a 4-methoxyphenyl sulfonyl group (Fig. 1). Below, we compare this compound with structurally related derivatives to highlight substituent effects, physicochemical properties, and inferred pharmacological implications.
Properties
IUPAC Name |
1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-29-16-6-8-17(9-7-16)32(27,28)15-10-20(26)24-11-13-25(14-12-24)22-23-21-18(30-2)4-3-5-19(21)31-22/h3-9H,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQRHBMXGQMFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and bromine to form 4-methoxybenzo[d]thiazole.
Piperazine ring formation: The benzo[d]thiazole derivative is then reacted with piperazine under appropriate conditions to form the piperazinyl derivative.
Sulfonylation: The final step involves the reaction of the piperazinyl derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the sulfonyl group would yield sulfides.
Scientific Research Applications
1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or imaging agent due to the presence of the benzo[d]thiazole moiety.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety can intercalate with DNA, while the piperazine ring can enhance binding affinity to biological targets.
Comparison with Similar Compounds
Structural Analogs with Modified Benzothiazole or Sulfonyl Groups
Key Compound : 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one (CAS: 941909-05-3)
- Structural Differences :
- Benzothiazole substitution : 6-Fluoro vs. 4-methoxy in the target compound.
- Linker group : Thioether (-S-) vs. sulfonyl (-SO₂-) in the target.
Chalcone-Sulfonyl Piperazine Hybrids ()
- Example : 1-(4-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (5f).
- Structural Differences: Core scaffold: Chalcone (propenone) vs. propanone in the target. Sulfonyl substituent: Bromophenyl vs. methoxyphenyl.
- The propenone backbone in chalcones allows conjugation, which may enhance UV absorption properties but reduce stability under basic conditions compared to the saturated propanone .
Piperazine-Thiazole/Urea Derivatives
Urea-Based Piperazine-Thiazole Compounds ()
- Example : 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a).
- Structural Differences: Functional group: Urea vs. propanone-sulfonyl. Substituents: Fluorophenyl vs. methoxyphenyl.
- Fluorine’s electronegativity may enhance binding to hydrophobic pockets, whereas methoxy groups improve solubility .
Heterocyclic Variations
Oxadiazole-Benzothiazole Hybrid ()
- Example : N-(4-Methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine.
- Structural Differences: Heterocycle: 1,3,4-Oxadiazole vs. propanone-sulfonyl. Substituents: Shared 4-methoxyphenyl and benzothiazole groups.
Substituent Effects on Physicochemical Properties
*Calculated based on formula C₂₁H₂₃N₃O₄S₂.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
